

# Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 9-(1-Bromovinyl)anthracene

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## Compound of Interest

Compound Name: 9-(1-Bromovinyl)anthracene

Cat. No.: B15334782

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## Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of **9-(1-bromovinyl)anthracene**, a versatile building block for the synthesis of a diverse range of functionalized vinylanthracene derivatives. These products are of significant interest in materials science and drug discovery due to their unique photophysical properties and potential biological activity.<sup>[1][2]</sup> This document will cover the synthesis of the starting material and its application in Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions.

## Synthesis of 9-(1-Bromovinyl)anthracene

The precursor for **9-(1-bromovinyl)anthracene** is typically 9-acetylanthracene. The synthesis involves a two-step process: bromination of 9-acetylanthracene followed by an elimination reaction. A common route to 9-acetylanthracene is the Friedel-Crafts acylation of anthracene.<sup>[3][4]</sup>

## Protocol for Synthesis of 9-Acetylanthracene

#### Materials:

- Anthracene
- Acetyl chloride
- Anhydrous aluminum chloride
- Anhydrous benzene
- Ice
- Concentrated hydrochloric acid
- 95% Ethanol

#### Procedure:[3]

- Suspend anthracene (0.28 mole) in anhydrous benzene (320 mL) and acetyl chloride (1.68 moles) in a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel.
- Cool the mixture to  $-5^{\circ}\text{C}$  to  $0^{\circ}\text{C}$  using an ice-salt bath.
- Add anhydrous aluminum chloride (0.56 mole) portion-wise while maintaining the temperature between  $-5^{\circ}\text{C}$  and  $0^{\circ}\text{C}$ .
- After the addition is complete, stir the mixture for an additional 30 minutes and then allow the temperature to rise to  $10^{\circ}\text{C}$ .
- Collect the resulting red complex by filtration and wash with dry benzene.
- Add the complex portion-wise to a mixture of ice and concentrated hydrochloric acid with stirring.
- Allow the mixture to warm to room temperature and collect the crude 9-acetylanthracene by filtration.

- Recrystallize the crude product from 95% ethanol to yield light-tan granules of 9-acetylanthracene (57-60% yield).

## Protocol for Synthesis of 9-(1-Bromovinyl)anthracene (General Procedure)

A common method to synthesize vinyl bromides from ketones is through a Wittig-type reaction using a brominated phosphonium ylide.

Materials:

- 9-Acetylanthracene
- Carbon tetrabromide (CBr<sub>4</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Anhydrous dichloromethane (DCM)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous DCM.
- Add carbon tetrabromide to the solution and stir until a clear solution is obtained.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of 9-acetylanthracene in anhydrous THF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **9-(1-bromovinyl)anthracene**.

## Palladium-Catalyzed Cross-Coupling Reactions

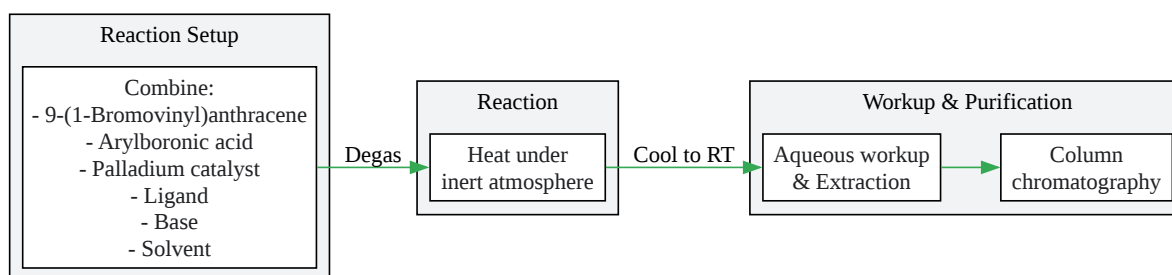
**9-(1-Bromovinyl)anthracene** serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the vinyl position.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.

[\[1\]](#)[\[5\]](#)

#### General Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling of **9-(1-Bromovinyl)anthracene** with an Arylboronic Acid

Materials:

- **9-(1-Bromovinyl)anthracene**
- Arylboronic acid (e.g., phenylboronic acid, naphthalene-2-boronic acid)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., Toluene/Ethanol mixture, Dioxane)

Procedure:[5]

- To a Schlenk flask, add **9-(1-bromovinyl)anthracene** (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and ethanol).
- Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.

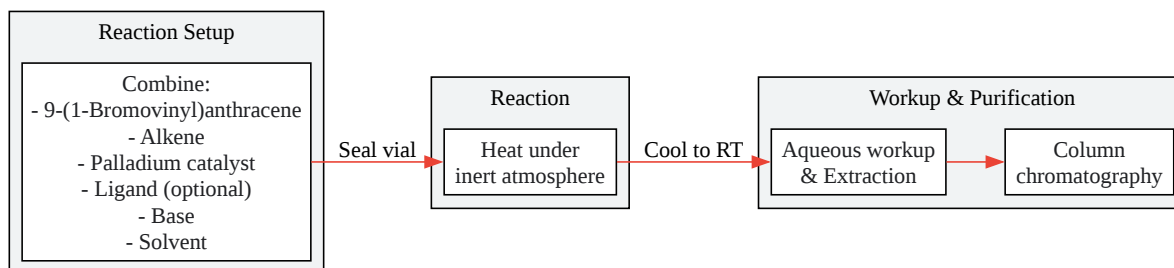
Quantitative Data for Suzuki-Miyaura Coupling

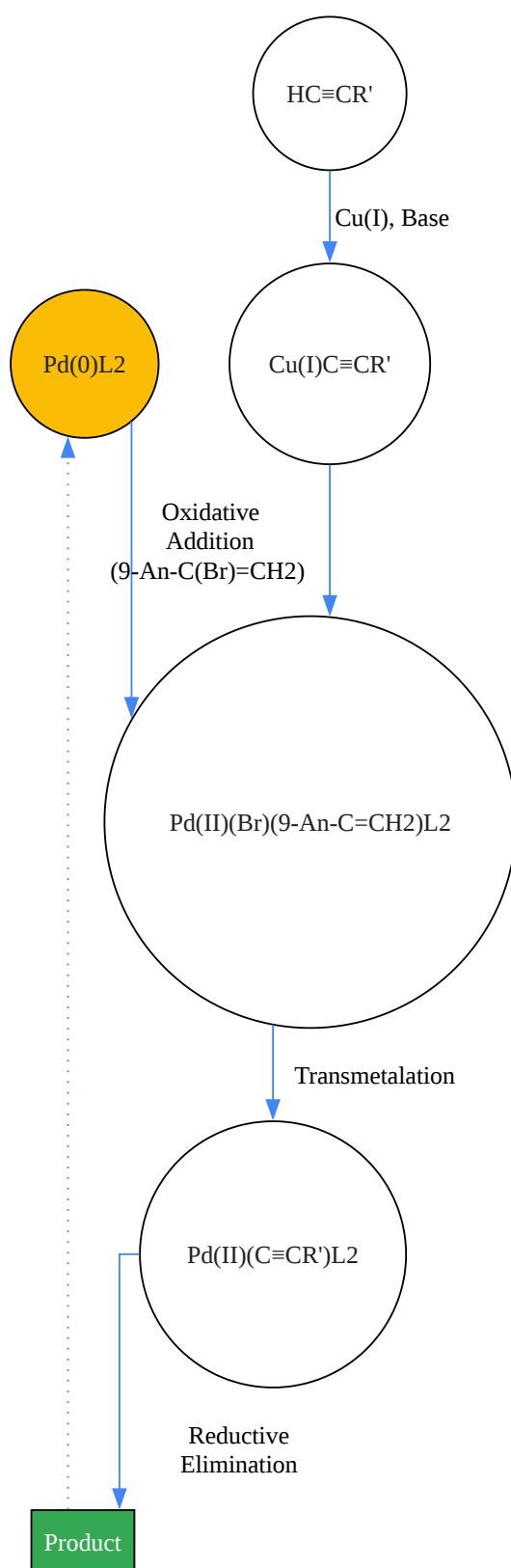
Entry	Arylb oric Acid	Catalyst (mol%)	Base	Solvent	Time (h)	Yield (%)	Referen ce
1	Naphthal ene-2- boronic acid	Pd(PPh3) )4 (5)	K2CO3	Toluene/ Ethanol	48	High	[5]
2	Phenylbo ronic acid	Pd(dppf) Cl2 (3)	Cs2CO3	Dioxane	24	-	General Protocol

## Heck Reaction

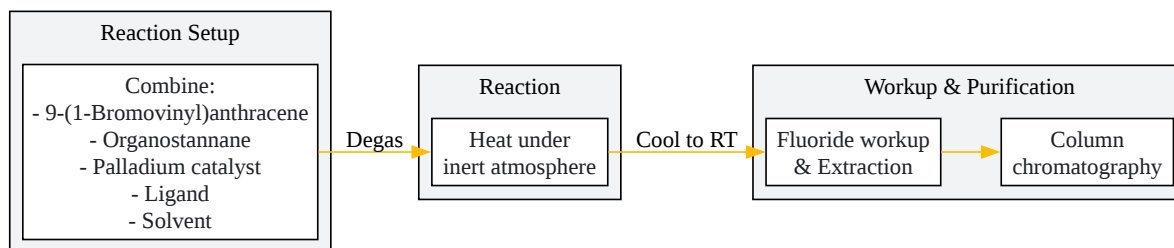
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][7][8]

General Experimental Workflow for Heck Reaction









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